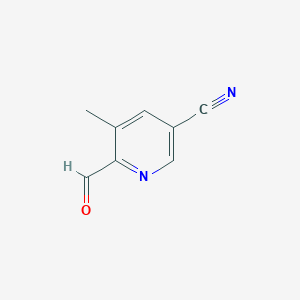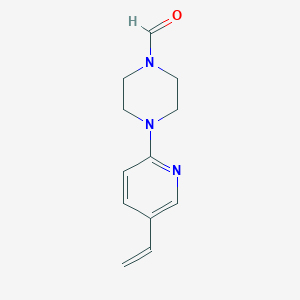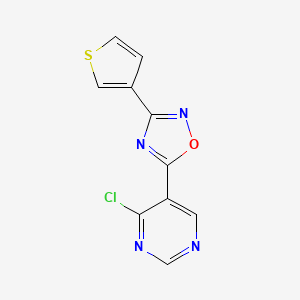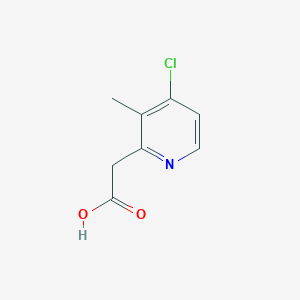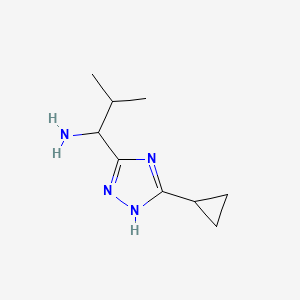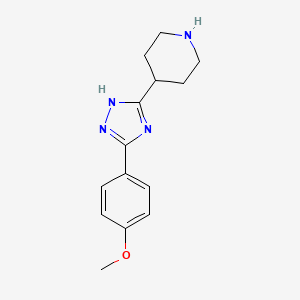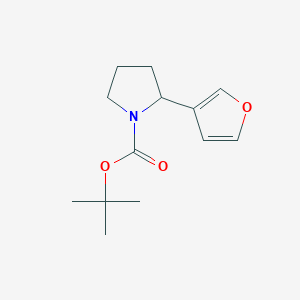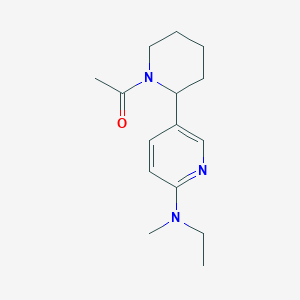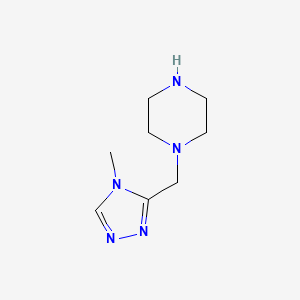
1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperazine is a chemical compound that features a piperazine ring substituted with a 4-methyl-1,2,4-triazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperazine typically involves the reaction of 4-methyl-1,2,4-triazole with piperazine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the triazole, followed by nucleophilic substitution with piperazine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the triazole ring or the piperazine moiety, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Wissenschaftliche Forschungsanwendungen
1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Research is ongoing into its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Wirkmechanismus
The mechanism of action of 1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperazine involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, while the piperazine moiety can interact with various receptors and enzymes. These interactions can modulate biological pathways and lead to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-1,2,4-triazole: Shares the triazole moiety but lacks the piperazine ring.
1-(2,2-Dimethyl-6-trityloxymethyl-4,6a-dihydro-3aH-cyclopenta-[1,3]dioxol-4-yl)-1H-1,2,4-triazole-3-carboxylic acid methyl ester: Another triazole derivative with different substituents.
Uniqueness: 1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperazine is unique due to the combination of the triazole and piperazine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C8H15N5 |
|---|---|
Molekulargewicht |
181.24 g/mol |
IUPAC-Name |
1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperazine |
InChI |
InChI=1S/C8H15N5/c1-12-7-10-11-8(12)6-13-4-2-9-3-5-13/h7,9H,2-6H2,1H3 |
InChI-Schlüssel |
TXAHBKOGIQMUSR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NN=C1CN2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Dimethoxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B11806777.png)
